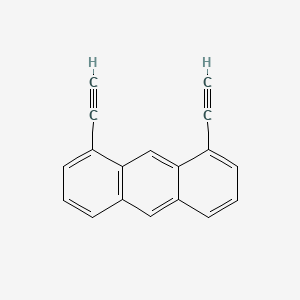![molecular formula C19H16N2OSe B14451054 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole CAS No. 76379-45-8](/img/structure/B14451054.png)
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is an organic compound that contains selenium and nitrogen atoms within its structure. It is known for its unique properties and applications in various fields, including organic synthesis and catalysis .
Preparation Methods
The synthesis of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole typically involves the reaction of selenium ether with iodine ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound is usually obtained as a pale yellow solid that is soluble in organic solvents such as ether and chloroform but insoluble in water .
Chemical Reactions Analysis
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of selenium dioxide and other oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced selenium-containing compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in organic synthesis, particularly in reactions involving selenium.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole involves its interaction with molecular targets and pathways within biological systems. The compound’s selenium atom plays a crucial role in its activity, participating in redox reactions and interacting with cellular components. These interactions can lead to various biological effects, such as antioxidant activity and modulation of enzyme functions .
Comparison with Similar Compounds
2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:
3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzoselenazolium iodide: This compound has a similar structure but differs in its substituents and specific properties.
3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl]benzothiazolium iodide: Another related compound with a thiazole ring instead of a benzoxazole ring, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
76379-45-8 |
|---|---|
Molecular Formula |
C19H16N2OSe |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-[3-(3-ethyl-1,3-benzoselenazol-2-ylidene)prop-1-enyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H16N2OSe/c1-2-21-15-9-4-6-11-17(15)23-19(21)13-7-12-18-20-14-8-3-5-10-16(14)22-18/h3-13H,2H2,1H3 |
InChI Key |
WEMCMSQRDKAXMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC=CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



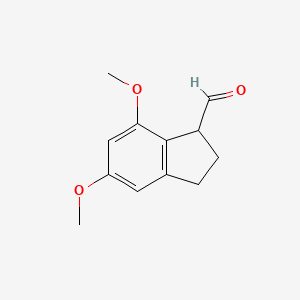
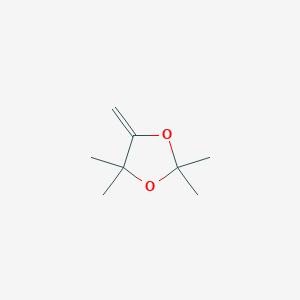
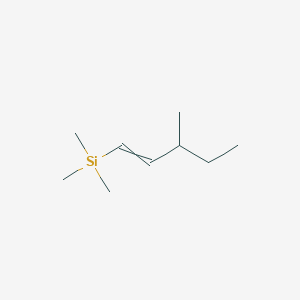
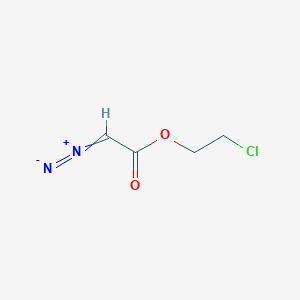
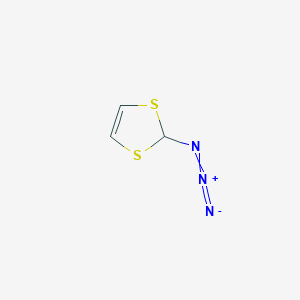
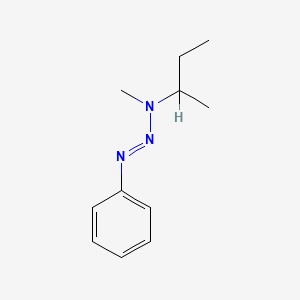
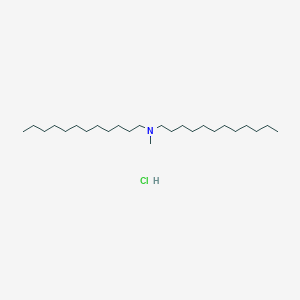
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
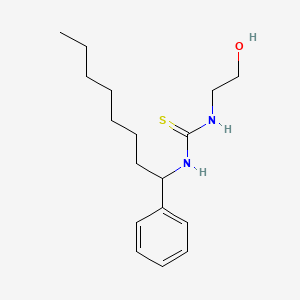
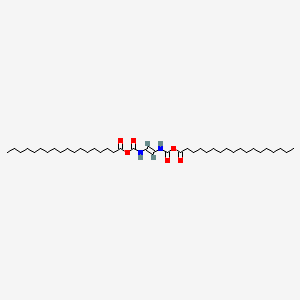
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
